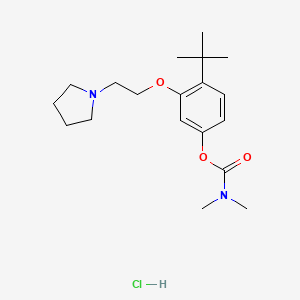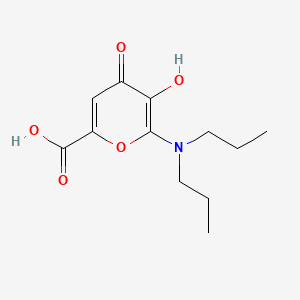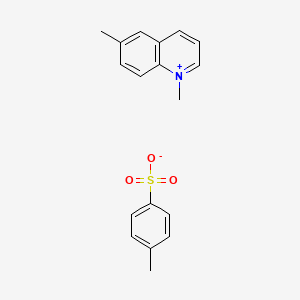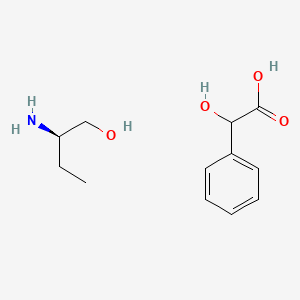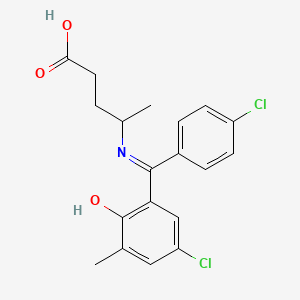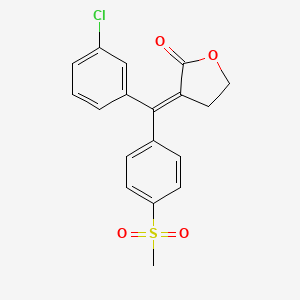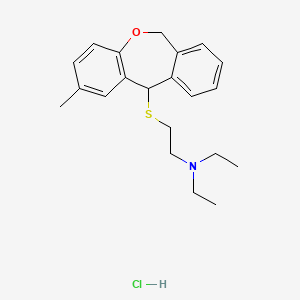
Dihydrotestosterone butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a dihydrotestosterone ester that was never marketed . This compound is known for its potent androgenic properties and is primarily used in scientific research rather than clinical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydrotestosterone butyrate is synthesized through the esterification of dihydrotestosterone with butyric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydrotestosterone butyrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, dihydrotestosterone.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrotestosterone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dihydrotestosterone butyrate is primarily used in scientific research due to its potent androgenic properties. Its applications include:
Chemistry: Studying the chemical properties and reactions of androgens and their derivatives.
Biology: Investigating the biological effects of androgens on cellular processes and gene expression.
Medicine: Researching potential therapeutic uses of androgens in treating conditions like hypogonadism and muscle wasting.
Industry: Exploring the use of synthetic androgens in various industrial applications, including the development of performance-enhancing drugs.
Mécanisme D'action
Dihydrotestosterone butyrate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The molecular targets include the androgen receptor and various co-regulatory proteins involved in gene expression . The pathways involved include the androgen receptor signaling pathway, which regulates the development and maintenance of male characteristics and muscle growth.
Comparaison Avec Des Composés Similaires
Androstanolone (Stanolone):
Testosterone: The primary male sex hormone, which can be converted to dihydrotestosterone in the body.
Nandrolone: An anabolic steroid with similar anabolic properties but different androgenic effects.
Uniqueness: Dihydrotestosterone butyrate is unique due to its esterified form, which affects its pharmacokinetics and duration of action. Unlike its parent compound, dihydrotestosterone, the esterified form allows for a more controlled release and prolonged effect when administered.
Propriétés
Numéro CAS |
18069-66-4 |
|---|---|
Formule moléculaire |
C23H36O3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C23H36O3/c1-4-5-21(25)26-20-9-8-18-17-7-6-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h15,17-20H,4-14H2,1-3H3/t15-,17-,18-,19-,20-,22-,23-/m0/s1 |
Clé InChI |
RRZYEXJGOQLDMJ-VJYMJRGRSA-N |
SMILES isomérique |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


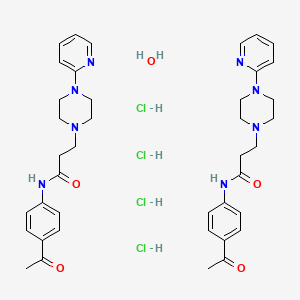
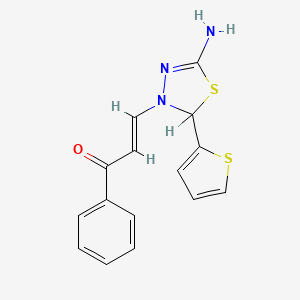

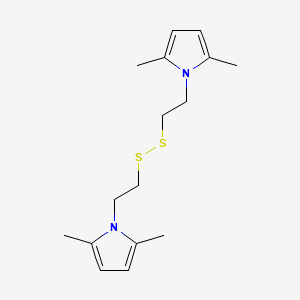

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)

